

2-Chloro-3-hydrazinylpyridine chemical properties

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Compound of Interest

Compound Name: 2-Chloro-3-hydrazinylpyridine

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An In-depth Technical Guide to the Chemical Properties of **2-Chloro-3-hydrazinylpyridine**

Introduction

2-Chloro-3-hydrazinylpyridine (CAS No. 117087-45-3) is a highly functionalized pyridine derivative that serves as a versatile and valuable bifunctional synthetic intermediate in advanced chemical research and drug discovery.^[1] Its structure is distinguished by two highly reactive sites: a chloro substituent at the 2-position and a nucleophilic hydrazine group at the 3-position.^[1] This unique arrangement makes it an ideal precursor for the synthesis of complex nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry for developing targeted therapeutics like kinase inhibitors and antimicrobial agents.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications.

Core Chemical Properties

The fundamental chemical and physical properties of **2-Chloro-3-hydrazinylpyridine** are summarized below. Data for its isomer, 3-Chloro-2-hydrazinylpyridine, is also included for comparison where direct data for the primary compound is not available.

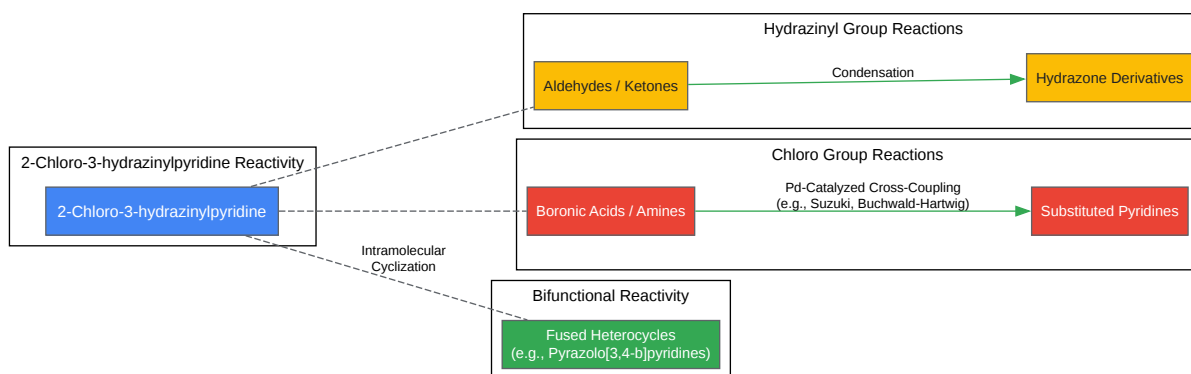
Property	Value	Reference
IUPAC Name	(2-chloropyridin-3-yl)hydrazine	[1]
CAS Number	117087-45-3	[1]
Molecular Formula	C ₅ H ₆ ClN ₃	[1]
Molecular Weight	143.57 g/mol	[1]
Appearance	White to off-white solid/crystalline solid	[2]
Melting Point	165-167 °C (for isomer 3-Chloro-2-hydrazinylpyridine)	[3]
Boiling Point	247.6±50.0 °C (Predicted for isomer)	[3]
Solubility	Slightly soluble in Chloroform, DMSO	[3]
InChI Key	CGXFQSGTPZMSK-UHFFFAOYSA-N	[1]

Chemical Structure and Reactivity

The utility of **2-Chloro-3-hydrazinylpyridine** stems from its bifunctional nature, which allows for a wide range of chemical transformations.

- **Hydrazinyl Group Reactivity:** The hydrazine moiety at the 3-position is strongly nucleophilic. It readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone derivatives.[1] This reaction is a cornerstone for building a diverse library of molecules for biological screening.[1][4]
- **Chloro Group Reactivity:** The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[1] This allows for the introduction of various aryl, alkyl, or amino groups, facilitating extensive structural diversification through reactions like the Suzuki or Buchwald-Hartwig couplings.[1]

- **Cyclization Reactions:** The combination of the two reactive sites makes this compound an ideal precursor for intramolecular and intermolecular cyclization reactions. It is frequently used to construct fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines, which are key scaffolds in many biologically active compounds.[1]



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Reactivity pathways of **2-Chloro-3-hydrazinylpyridine**.

Experimental Protocols: Synthesis

The predominant and high-yield synthesis of **2-Chloro-3-hydrazinylpyridine** involves the nucleophilic substitution of a chlorine atom on a dichloropyridine precursor with hydrazine.[1]

General Synthesis from 2,3-Dichloropyridine

A common and efficient method is the reaction of 2,3-dichloropyridine with hydrazine hydrate in a polar solvent.[1][5]

Materials and Reagents:

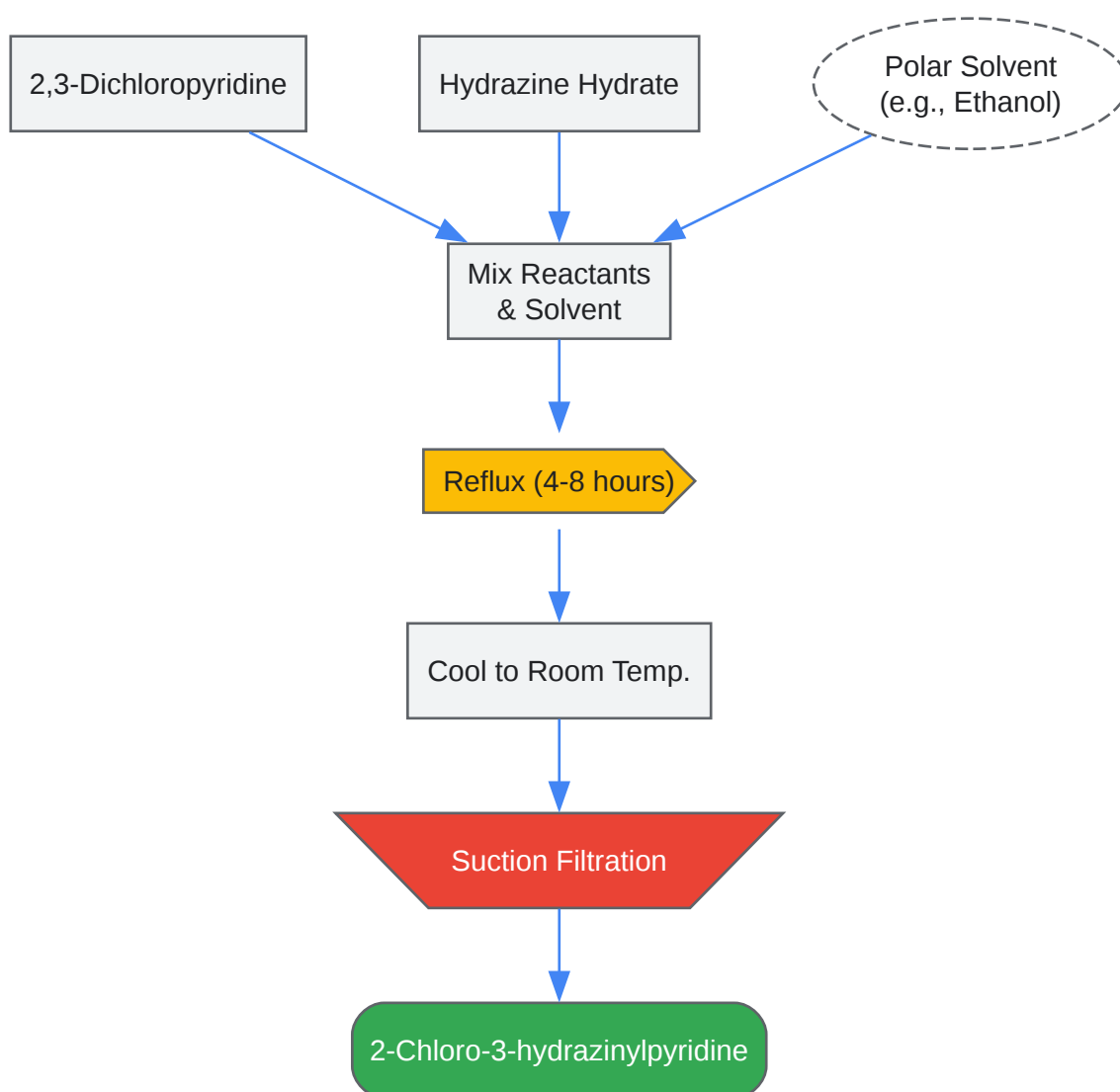
- 2,3-Dichloropyridine
- Hydrazine Hydrate ($\geq 80\%$)
- Polar Solvent (e.g., Ethanol, Methanol, DMF, DMAC, THF)[1][5]

Procedure:

- In a suitable reaction vessel (e.g., a four-neck flask), 2,3-dichloropyridine and hydrazine hydrate are mixed. A typical molar ratio of 2,3-dichloropyridine to hydrazine hydrate is between 1:4 and 1:6.[5]
- A polar solvent is added. The mass ratio of hydrazine hydrate to the solvent can be optimized, for example, between 1:0.05 and 1:0.25.[5]
- The mixture is heated to reflux and maintained for a period of 4 to 8 hours.[1][5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.
- The resulting solid is collected by suction filtration.[5]
- The solid product is typically washed with water and dried to yield **2-Chloro-3-hydrazinylpyridine**.

This protocol has been reported to achieve yields as high as 95-99%.[1][5] For instance, reacting 2,3-dichloropyridine with hydrazine hydrate in ethanol at reflux for 5 hours has been shown to produce a 99% yield.[1]

Microwave-Assisted Synthesis: To accelerate the reaction, microwave irradiation can be employed. This technique significantly reduces reaction times from hours to minutes by directly and rapidly heating the reaction mixture.[1]



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General workflow for the synthesis of **2-Chloro-3-hydrazinylpyridine**.

Applications in Drug Development and Research

2-Chloro-3-hydrazinylpyridine is a crucial building block in the synthesis of various bioactive molecules and pharmaceutical agents.

- **Intermediate for Bioactive Compounds:** The pyridine nucleus is a fundamental scaffold in numerous pharmaceutical compounds.[1] The introduction of the hydrazine moiety provides a reactive site for synthesizing more complex molecules like hydrazones and pyrazoles, which exhibit a wide range of pharmacological effects.[1][6]

- **Anticancer and Antimicrobial Agents:** Derivatives of hydrazinylpyridines, particularly fused pyrazole and pyrazolopyridine structures, have been investigated for their potential as anticancer and antimicrobial agents.[1] The ability to easily diversify the parent molecule allows for the exploration of structure-activity relationships to identify potent and selective compounds.[1]
- **Agrochemicals:** A related isomer, 1-(3-chloropyridin-2-yl)hydrazine, is a key intermediate in the synthesis of the commercially significant insecticide Rynaxypyr® (chlorantraniliprole).[1] [3] This highlights the utility of chlorohydrazinylpyridines in constructing complex molecules for the agrochemical industry.
- **Alzheimer's Disease Research:** Although research on a pyrazine analogue (2-chloro-3-hydrazinopyrazine) rather than the pyridine, derivatives have been designed and evaluated as potential multifunctional agents for Alzheimer's disease, specifically as acetylcholinesterase inhibitors (AChEIs).[7] This suggests a potential avenue of exploration for pyridine-based analogues.

Conclusion

2-Chloro-3-hydrazinylpyridine is a synthetically versatile intermediate with significant value in medicinal chemistry and drug discovery. Its dual reactive sites—the nucleophilic hydrazine group and the chloro-substituted pyridine ring—provide a robust platform for constructing diverse molecular libraries and complex heterocyclic systems. The well-established, high-yield synthesis protocols further enhance its utility for researchers and drug development professionals aiming to create novel therapeutic agents.

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